1,2,2,6,6-Pentamethylpiperidin-4-one
Overview
Description
1,2,2,6,6-Pentamethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C10H19NO . It is a derivative of piperidine, characterized by the presence of five methyl groups attached to the nitrogen and carbon atoms in the piperidine ring. This compound is of significant interest due to its unique structural features and its applications in various fields, including organic synthesis and pharmacology .
Preparation Methods
1,2,2,6,6-Pentamethylpiperidin-4-one can be synthesized through several methods. One common synthetic route involves the methylation of 2,2,6,6-tetramethylpiperidin-4-one using formaldehyde and formic acid in an organic solvent . The process typically involves the formation of a 1-hydroxymethyl-2,2,6,6-tetramethylpiperidin-4-one intermediate, followed by the addition of formic acid to yield the final product . Industrial production methods often utilize similar reaction conditions but may involve optimization for large-scale synthesis, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,2,2,6,6-Pentamethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,2,2,6,6-pentamethylpiperidin-4-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,2,6,6-Pentamethylpiperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2,6,6-pentamethylpiperidin-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives may act as inhibitors of specific enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1,2,2,6,6-Pentamethylpiperidin-4-one can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-4-one: Lacks one methyl group compared to this compound, resulting in different chemical properties and reactivity.
1,2,2,6,6-Pentamethylpiperidine: Similar structure but lacks the ketone group, leading to different chemical behavior and applications.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and make it suitable for various specialized applications .
Properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUORCGZFHNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287259 | |
Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-54-1 | |
Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2,6,6-Pentamethyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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